molecular formula C10H13NO2 B14075420 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol CAS No. 102494-22-4

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol

Cat. No.: B14075420
CAS No.: 102494-22-4
M. Wt: 179.22 g/mol
InChI Key: HNWVDJLQTKGEHZ-UHFFFAOYSA-N
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Description

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol is an organic compound that features both hydroxyl and imidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, followed by subsequent functional group modifications . The reaction conditions typically require a strong base and an appropriate solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the imidoyl group may produce primary or secondary amines.

Scientific Research Applications

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and imidoyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol is unique due to the presence of both hydroxyl and imidoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

102494-22-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol

InChI

InChI=1S/C10H13NO2/c1-8(11-13)10-4-2-9(3-5-10)6-7-12/h2-5,12-13H,6-7H2,1H3

InChI Key

HNWVDJLQTKGEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)CCO

Origin of Product

United States

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